1-[Amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine
Overview
Description
Chlorproguanil is an antimalarial drug that has been studied for its potential to treat malaria, particularly in combination with other drugs. It is a dichloro-derivative of chloroguanide and has been investigated for its effectiveness against drug-resistant strains of malaria .
Scientific Research Applications
Chlorproguanil has been extensively studied for its antimalarial properties. It has been used in combination with dapsone and artesunate to treat uncomplicated malaria. Research has shown that chlorproguanil-dapsone is more potent than pyrimethamine-sulfadoxine in treating malaria . Additionally, chlorproguanil has been investigated for its potential to treat drug-resistant malaria strains and its role in combination therapies to reduce the risk of severe anemia in patients with glucose-6-phosphate dehydrogenase deficiency .
Mechanism of Action
Target of Action
The compound 1-(3,4-Dichlorophenyl)-5-isopropylbiguanide, also known as DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea), is a potent inhibitor of photosynthesis . Its primary target is the Q B plastoquinone binding site of photosystem II . This site is crucial for the electron flow from photosystem II to plastoquinone, a key step in the photosynthetic process .
Mode of Action
DCMU acts by blocking the Q B plastoquinone binding site of photosystem II . This action disallows the electron flow from photosystem II to plastoquinone . As a result, it interrupts the photosynthetic electron transport chain, thereby reducing the ability of the plant to convert light energy into chemical energy .
Pharmacokinetics
The absorption of related compounds during human pharmacokinetic studies has been estimated at around 0.6% .
Result of Action
The primary result of DCMU’s action is the inhibition of photosynthesis . This reduces the plant’s ability to convert light energy into chemical energy, which can have significant impacts on the plant’s growth and survival .
Action Environment
The action of DCMU can be influenced by various environmental factors. For instance, the compound’s solubility in water is 42 mg/L , which could affect its distribution and efficacy in aquatic environments. Additionally, DCMU’s potency and stability could potentially be affected by factors such as temperature, pH, and the presence of other chemicals in the environment .
Future Directions
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other biguanide compounds, it may interact with enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s dichlorophenyl and isopropyl groups .
Cellular Effects
It is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Future in vitro or in vivo studies could provide valuable insights into these aspects .
Dosage Effects in Animal Models
The effects of 1-(3,4-Dichlorophenyl)-5-isopropylbiguanide at different dosages in animal models have not been reported. Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
The transport and distribution of 1-(3,4-Dichlorophenyl)-5-isopropylbiguanide within cells and tissues are not well-characterized. Future studies could investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Chlorproguanil can be synthesized through a series of chemical reactions involving the chlorination of guanidine derivatives. The synthetic route typically involves the reaction of 3,4-dichloroaniline with isopropyl isocyanate to form the intermediate, which is then reacted with guanidine to produce chlorproguanil . Industrial production methods may involve similar steps but are optimized for large-scale production and cost-effectiveness.
Chemical Reactions Analysis
Chlorproguanil undergoes various chemical reactions, including:
Oxidation: Chlorproguanil can be oxidized to form its active metabolite, chlorcycloguanil.
Reduction: It can undergo reduction reactions under specific conditions.
Substitution: Chlorproguanil can participate in substitution reactions, particularly involving its chlorine atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Comparison with Similar Compounds
Chlorproguanil is similar to other antimalarial drugs such as proguanil and pyrimethamine. it is more potent than proguanil and has been recommended for prophylaxis at a lower dose . Unlike proguanil, chlorproguanil is metabolized to chlorcycloguanil, its active metabolite . Pyrimethamine, another similar compound, is often combined with sulfa drugs like sulfadoxine for treating malaria . Chlorproguanil’s unique combination of potency and metabolic pathway distinguishes it from these other compounds.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3,4-Dichlorophenyl)-5-isopropylbiguanide involves the reaction of 3,4-dichloroaniline with isopropylisocyanate, followed by the reaction of the resulting product with guanidine hydrochloride.", "Starting Materials": [ "3,4-dichloroaniline", "isopropylisocyanate", "guanidine hydrochloride" ], "Reaction": [ "Step 1: 3,4-dichloroaniline is reacted with isopropylisocyanate in the presence of a catalyst to form 1-(3,4-Dichlorophenyl)-3-isopropylurea.", "Step 2: The resulting product from step 1 is then reacted with guanidine hydrochloride in the presence of a base to form 1-(3,4-Dichlorophenyl)-5-isopropylbiguanide." ] } | |
CAS No. |
537-21-3 |
Molecular Formula |
C11H15Cl2N5 |
Molecular Weight |
288.17 g/mol |
IUPAC Name |
(1E)-1-[amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine |
InChI |
InChI=1S/C11H15Cl2N5/c1-6(2)16-10(14)18-11(15)17-7-3-4-8(12)9(13)5-7/h3-6H,1-2H3,(H5,14,15,16,17,18) |
InChI Key |
ISZNZKHCRKXXAU-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)N=C(N)/N=C(\N)/NC1=CC(=C(C=C1)Cl)Cl |
SMILES |
CC(C)N=C(N)N=C(N)NC1=CC(=C(C=C1)Cl)Cl |
Canonical SMILES |
CC(C)N=C(N)N=C(N)NC1=CC(=C(C=C1)Cl)Cl |
537-21-3 | |
Related CAS |
15537-76-5 (unspecified hydrochloride) 6001-93-0 (mono-hydrochloride) |
Synonyms |
N-(3,4-Dichlorophenyl)-N’-(1-methylethyl)imidodicarbonimidic Diamide; _x000B_1-(3,4-Dichlorophenyl)-5-isopropylbiguanide; Chloroproguanil; N1-3,4-Dichlorophenyl-N5-isopropyldiguanide; M 5943; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.